

Proper Storage and Handling of N-Oxalylglycine: Application Notes and Protocols

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Compound of Interest

Compound Name: *N-Oxalylglycine*

Cat. No.: *B139260*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable α -ketoglutarate analogue that acts as a competitive inhibitor of α -ketoglutarate-dependent dioxygenases.[1][2] This includes a range of enzymes critical in cellular signaling and metabolism, such as prolyl-4-hydroxylases (PHDs), Jumonji C-domain-containing histone lysine demethylases (JMDs), and factor inhibiting HIF-1 (FIH).[3][4][5] By inhibiting PHDs, **N-Oxalylglycine** stabilizes the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1 α), a master regulator of the cellular response to hypoxia.[6][7] This activity makes **N-Oxalylglycine** a valuable tool for studying hypoxic pathways, angiogenesis, and epigenetic regulation.[7][8] Proper storage and handling of **N-Oxalylglycine** are crucial to ensure its stability, efficacy, and the safety of laboratory personnel.

Chemical Properties and Safety Data

A summary of the key chemical and safety information for **N-Oxalylglycine** is provided below.

Property	Value	Reference
CAS Number	5262-39-5	
Molecular Formula	C4H5NO5	[9]
Molecular Weight	147.09 g/mol	[9]
Appearance	Crystalline solid	[10]
Purity	≥98% (HPLC)	
Hazard Statements	H302: Harmful if swallowed	
Precautionary Statements	P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.	
Incompatible Materials	Strong oxidizing agents	
Hazardous Decomposition Products	Carbon dioxide, carbon monoxide, nitrogen oxides	

Proper Storage and Handling

To maintain the integrity and activity of **N-Oxalylglycine**, the following storage and handling procedures are recommended.

Storage Conditions

Form	Storage Temperature	Duration	Special Conditions
Powder (Solid)	-20°C	3 years	[11]
2-8°C	Not specified	Desiccated	
Room temperature	Not specified	In continental US; may vary elsewhere[3]	
In Solvent	-80°C	6 months - 1 year	Sealed storage, away from moisture[3][11]
-20°C	1 month	Sealed storage, away from moisture[3]	

Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[3][12]

Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and gloves.[13]
- Ventilation: Handle in a well-ventilated area or in a fume hood.[13]
- Spills: In case of a spill, shut off ignition sources, ventilate the area, and use a shovel to place the material into a waste disposal container. Clean the contaminated surface with copious amounts of water.[13]
- Fire: Use dry chemicals, CO₂, water spray, or foam for small fires. For large fires, use water spray, fog, or foam.[13]
- First Aid:
 - Eyes: Flush with plenty of water for at least 15 minutes.[13]
 - Skin: Flush with soap and water for at least 15 minutes.[13]

- Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water.[\[13\]](#)
- Inhalation: Move to fresh air. If not breathing, give artificial respiration.[\[13\]](#)

Solubility Data

N-Oxalylglycine exhibits solubility in various solvents, which is critical for preparing stock solutions for in vitro and in vivo experiments.

Solvent	Solubility	Reference
H ₂ O	100 mg/mL (679.86 mM)	[3]
25 mg/mL (169.97 mM)	[11]	
>10 mg/mL		
DMSO	~10 mg/mL	[4] [10]
< 1.47 mg/mL (10 mM, insoluble or slightly soluble)	[11]	
Ethanol	~10 mg/mL	[4] [10]
Dimethylformamide (DMF)	~5 mg/mL	[4] [10]
PBS (pH 7.2)	~10 mg/mL	[10]

Note: For aqueous solutions, sonication may be required to achieve complete dissolution.[\[3\]](#)
[\[11\]](#) It is not recommended to store aqueous solutions for more than one day.[\[10\]](#)

Experimental Protocols

Preparation of Stock Solutions

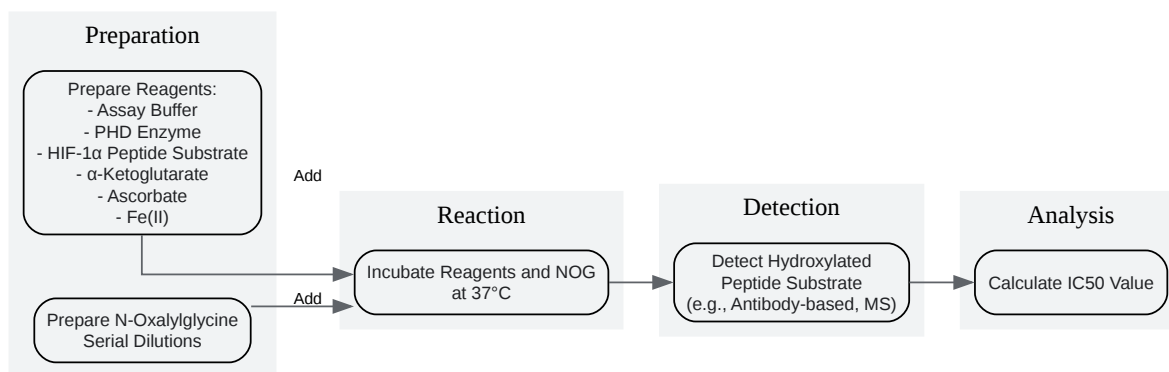
1. Aqueous Stock Solution (e.g., 100 mM):
 - a. Weigh out 14.71 mg of **N-Oxalylglycine** powder.
 - b. Add 1 mL of sterile, deionized water.
 - c. If necessary, use an ultrasonic bath to aid dissolution.
[\[3\]](#)[\[11\]](#)
 - d. Sterilize the solution by passing it through a 0.22 µm filter.
 - e. Aliquot and store at -20°C for up to one month or -80°C for up to six months.[\[3\]](#)

2. DMSO Stock Solution (e.g., 100 mM): a. Weigh out 14.71 mg of **N-Oxalylglycine** powder. b. Add 1 mL of anhydrous DMSO. c. Vortex until the solid is completely dissolved. d. Aliquot and store at -20°C for up to one month or -80°C for up to six months.[3]

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of **N-Oxalylglycine** on PHD enzymes.

Workflow Diagram:



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Caption: Workflow for an in vitro Prolyl Hydroxylase (PHD) inhibition assay.

Methodology:

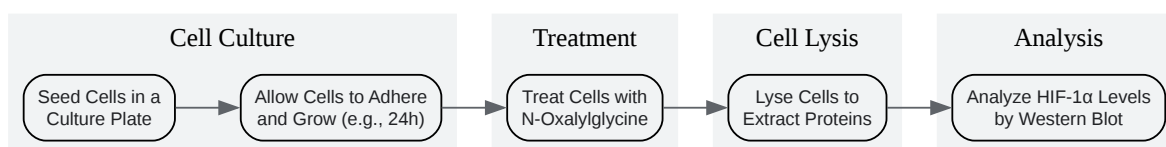
- **Prepare Assay Buffer:** A typical assay buffer may consist of Tris-HCl (pH 7.5), with additives like DTT and BSA.
- **Prepare Reagents:** Prepare solutions of recombinant PHD enzyme, a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain, α-ketoglutarate, ascorbate, and Fe(II) in the assay buffer.

- Prepare **N-Oxalylglycine** Dilutions: Perform serial dilutions of the **N-Oxalylglycine** stock solution in the assay buffer to achieve a range of desired concentrations.
- Assay Plate Setup: Add the assay components to a microplate in the following order: assay buffer, PHD enzyme, HIF-1 α peptide, ascorbate, Fe(II), and the **N-Oxalylglycine** dilutions.
- Initiate Reaction: Start the reaction by adding α -ketoglutarate.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop Reaction: Terminate the reaction by adding a stopping solution, such as EDTA or a strong acid.
- Detection: Detect the amount of hydroxylated HIF-1 α peptide. This can be achieved through various methods, including antibody-based detection (e.g., ELISA) or mass spectrometry.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the **N-Oxalylglycine** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based HIF-1 α Stabilization Assay

This protocol describes how to treat cultured cells with **N-Oxalylglycine** to induce the stabilization of HIF-1 α .

Workflow Diagram:



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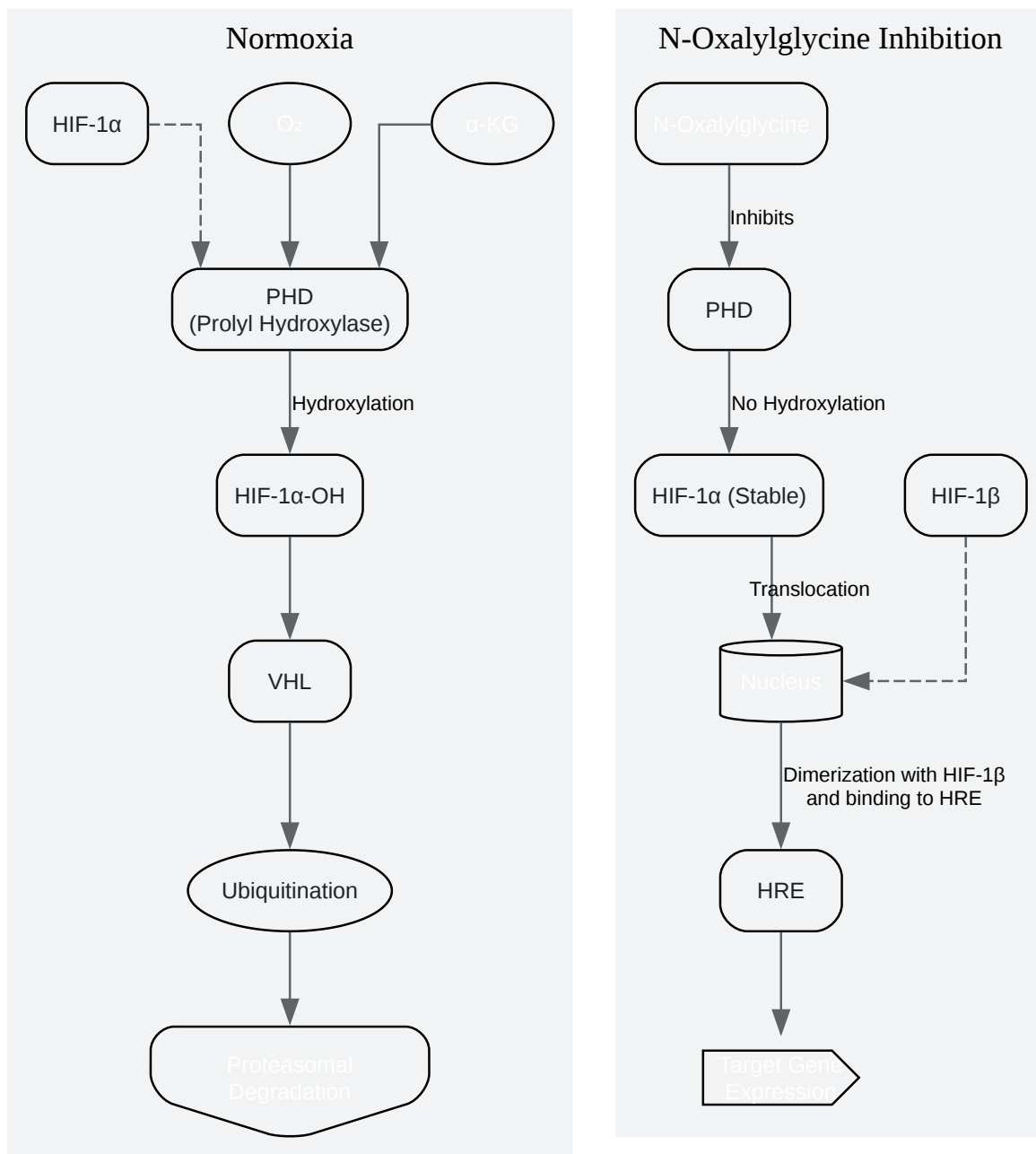
Caption: Workflow for a cell-based HIF-1 α stabilization assay.

Methodology:

- Cell Seeding: Seed the cells of interest (e.g., HEK293T, HCT116) in a suitable culture plate or flask and allow them to adhere and grow overnight.[\[14\]](#)
- Treatment: Prepare the desired concentration of **N-Oxalylglycine** in fresh cell culture medium. A common starting concentration is 1 mM.[\[3\]](#) Remove the old medium from the cells and replace it with the **N-Oxalylglycine**-containing medium.
- Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
- Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for HIF-1 α . Use an appropriate secondary antibody and a chemiluminescent substrate for detection. A loading control, such as β -actin or GAPDH, should also be probed to ensure equal protein loading.

Mechanism of Action: HIF-1 α Stabilization

N-Oxalylglycine's primary mechanism of action in the context of hypoxia signaling is the inhibition of prolyl-4-hydroxylases (PHDs).[\[15\]](#)



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